molecular formula C20H19N5O2S B11247778 2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11247778
M. Wt: 393.5 g/mol
InChI Key: VUNANXQHMFKFPW-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole-thiadiazole core: This can be achieved through cyclization reactions involving appropriate hydrazides and thiosemicarbazides under acidic or basic conditions.

    Attachment of the benzyl group: This step involves the reaction of the triazole-thiadiazole core with benzyl halides in the presence of a base such as potassium carbonate.

    Introduction of the acetamide group: This is typically done by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or acetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is unique due to its combination of triazole and thiadiazole moieties, which confer both stability and biological activity. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for further research in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H19N5O2S/c1-13-4-3-5-17(10-13)27-12-18(26)21-11-15-6-8-16(9-7-15)19-24-25-14(2)22-23-20(25)28-19/h3-10H,11-12H2,1-2H3,(H,21,26)

InChI Key

VUNANXQHMFKFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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